Cas no 7143-16-0 (Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate)

Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate structure
7143-16-0 structure
Product Name:Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate
CAS No:7143-16-0
MF:C13H14O6
MW:266.246664524078
CID:579794
PubChem ID:238262
Update Time:2025-04-19

Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate Chemical and Physical Properties

Names and Identifiers

    • Methanediol,1-[4-(acetyloxy)phenyl]-, 1,1-diacetate
    • [4-(diacetyloxymethyl)phenyl] acetate
    • [4-(acetyloxy)phenyl]methanediyl diacetate
    • 1,1-diacetoxy-1-(4-acetoxyphenyl)methane
    • 4-Acetoxy-1-(diacetoxymethyl)benzene
    • 4-acetoxybenzaldehyde-1,1-diacetate
    • 4-acetoxybenzylidene diacetate
    • 4-acetyloxybenzylidene diacetate
    • 4-AcOC6H4CH(OAc)2
    • AC1L60KZ
    • AC1Q614R
    • acetyloxy(4-acetyloxyphenyl)methyl acetate
    • AR-1A9012
    • CTK5D4038
    • KST-1A8879
    • NSC42565
    • NSC-42565
    • DTXSID00285653
    • 7143-16-0
    • Inchi: 1S/C13H14O6/c1-8(14)17-12-6-4-11(5-7-12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3
    • InChI Key: UGQVGAQKPGTAFJ-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C(C1C=CC(=CC=1)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 266.07902
  • Monoisotopic Mass: 266.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Density: 1.226
  • Boiling Point: 365.4°Cat760mmHg
  • Flash Point: 160.7°C
  • Refractive Index: 1.506
  • PSA: 78.9
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